

Hex-4-yn-1-ol IUPAC nomenclature and synonyms.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hex-4-yn-1-ol**

Cat. No.: **B1596172**

[Get Quote](#)

An In-depth Technical Guide to Hex-4-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Hex-4-yn-1-ol**, a bifunctional organic compound of interest in medicinal chemistry and organic synthesis. The document details its nomenclature, chemical properties, and potential applications, presenting available data in a structured format for ease of reference.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is **hex-4-yn-1-ol**.^{[1][2]} This name is derived from its six-carbon chain (hex-), the presence of a carbon-carbon triple bond at the fourth carbon (-4-yn-), and a primary alcohol functional group at the first carbon (-1-ol).

A variety of synonyms and identifiers are used in chemical literature and databases for **Hex-4-yn-1-ol**. These are crucial for comprehensive literature searches and material procurement.

Common Synonyms:

- 4-Hexyn-1-ol^[2]
- 4-Hextyn-1-ol^{[2][3]}

Registry Numbers and Identifiers:

- CAS Number: 928-93-8[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
- EINECS Number: 213-189-1[\[1\]](#)[\[2\]](#)
- PubChem CID: 70235[\[1\]](#)[\[2\]](#)

Chemical and Physical Properties

Hex-4-yn-1-ol is a pale-yellow to yellow-brown sticky oil or semi-solid at room temperature. A summary of its key quantitative properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O	[1] [2] [4]
Molecular Weight	98.14 g/mol	[1] [2] [4]
Boiling Point	171.3 °C at 760 mmHg	[1]
Density	0.905 g/cm ³	[1]
Flash Point	69.1 °C	[1]
pKa	14.88 ± 0.10 (Predicted)	[3]
Canonical SMILES	CC#CCCCO	[1] [2] [4]
InChI Key	VNUUMNNQQSAYCU-UHFFFAOYSA-N	[1] [2]

Applications in Research and Development

Hex-4-yn-1-ol is a versatile molecule with applications stemming from its dual alcohol and alkyne functionalities. These groups allow for a range of chemical transformations, making it a valuable building block in organic synthesis.

3.1. Medicinal Chemistry

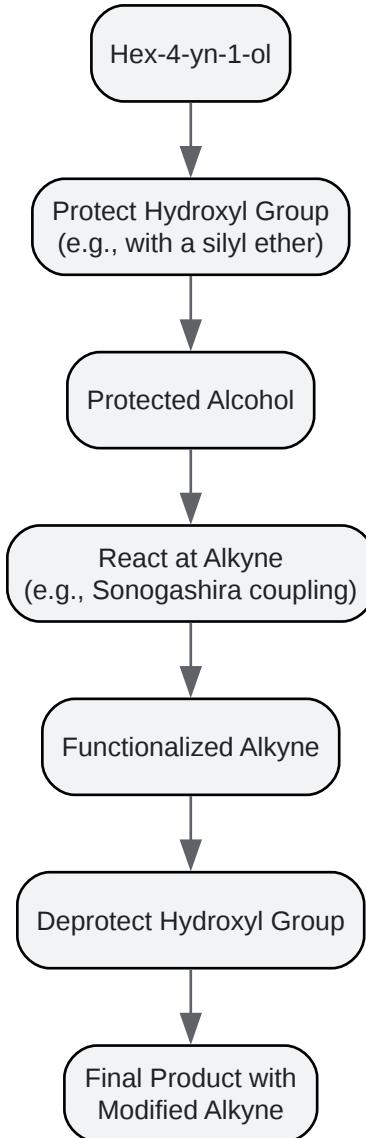
Research has indicated that **Hex-4-yn-1-ol** exhibits promising biological activities. It has been investigated for its potential as an anticancer agent, demonstrating the ability to induce apoptosis (programmed cell death) in cancer cell lines.^[4] Furthermore, it has been identified as a chitinase inhibitor and an inhibitor of certain protein kinases, enzymes that play a crucial role in cell growth and division.^{[4][5]} These properties suggest its potential as a lead compound in the development of novel therapeutics.

3.2. Organic Synthesis

The presence of both a hydroxyl group and a terminal alkyne makes **Hex-4-yn-1-ol** a strategic starting material in contemporary organic synthesis.^[6] The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester. The alkyne moiety can undergo various reactions, including:

- Hydrogenation to the corresponding alkene or alkane.
- Coupling reactions, such as Sonogashira or Glaser coupling.
- "Click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition.^[6]

This dual functionality is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals.^[6] For instance, intramolecular cyclization of derivatives of **Hex-4-yn-1-ol** can lead to the formation of furan and pyran ring systems.^[6]


Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or specific reactions of **Hex-4-yn-1-ol** were not extensively available in the initial search. However, general synthetic strategies for related alkynols can be found in standard organic chemistry literature. The synthesis of chiral hexynones, which are structurally related, has been described, and these methods may be adaptable.^[7] For instance, the reduction of a corresponding ketone with a reducing agent like sodium borohydride is a common method for preparing such alcohols.^[7]

Logical Relationships in Synthesis

The strategic position of the functional groups in **Hex-4-yn-1-ol** allows for selective reactions, which is a cornerstone of modern synthetic chemistry. The following diagram illustrates the logical relationship of using protecting groups to achieve regioselective functionalization.

Regioselective Functionalization of Hex-4-yn-1-ol

[Click to download full resolution via product page](#)

Caption: A logical workflow for the regioselective modification of **Hex-4-yn-1-ol**.

This workflow highlights how the hydroxyl group can be temporarily "masked" with a protecting group, allowing for chemical transformations to be carried out exclusively at the alkyne terminus. Subsequent removal of the protecting group regenerates the alcohol, yielding a product that has been selectively modified at the alkyne position. This strategic approach is fundamental to the synthesis of complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hex-4-yn-1-ol | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Hex-4-yn-1-ol | 928-93-8 | AAA92893 | Biosynth [biosynth.com]
- 5. Hex-4-yn-1-ol | 928-93-8 [chemicalbook.com]
- 6. Hex-4-yn-1-ol | 928-93-8 | Benchchem [benchchem.com]
- 7. Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03900E [pubs.rsc.org]
- To cite this document: BenchChem. [Hex-4-yn-1-ol IUPAC nomenclature and synonyms.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1596172#hex-4-yn-1-ol-iupac-nomenclature-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com